5-(Dimethylphosphoryl)pyrazine-2-carboxylic acid
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Overview
Description
5-(Dimethylphosphoryl)pyrazine-2-carboxylic acid is a chemical compound with a unique structure that includes a pyrazine ring substituted with a dimethylphosphoryl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylphosphoryl)pyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the electrolytic oxidation of 2,5-dimethylpyrazine or 2-methyl-5-(substituted) methylpyrazine . This method provides a straightforward route to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylphosphoryl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The pyrazine ring allows for substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
5-(Dimethylphosphoryl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Dimethylphosphoryl)pyrazine-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2,5-dicarboxylic acid: This compound has two carboxylic acid groups on the pyrazine ring, making it structurally similar but with different reactivity and applications.
Pyrazinecarboxylic acid: A simpler compound with a single carboxylic acid group on the pyrazine ring.
Uniqueness
5-(Dimethylphosphoryl)pyrazine-2-carboxylic acid is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical properties and reactivity compared to other pyrazine derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
5-dimethylphosphorylpyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N2O3P/c1-13(2,12)6-4-8-5(3-9-6)7(10)11/h3-4H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKROGWAJBZLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=NC=C(N=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N2O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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